molecular formula C15H11N3O2 B5635881 4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole

4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole

Cat. No. B5635881
M. Wt: 265.27 g/mol
InChI Key: SJHLWDZKVQXLFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole and related compounds typically involves multi-step reactions, often starting with precursor triazole or benzodioxol compounds. For example, in the study by Afshar et al. (1987), the synthesis of a similar compound, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, was attempted through a complex synthetic route, highlighting the intricate nature of synthesizing such compounds (Afshar et al., 1987).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a planar, conjugated, and aromatic triazole system. For instance, in the synthesis of a similar triazole derivative, Xu et al. (2006) described the crystalline structure and the dihedral angles within the molecule, providing insights into the spatial arrangement of atoms in such compounds (Xu et al., 2006).

Chemical Reactions and Properties

These triazole derivatives undergo various chemical reactions, often forming complexes with metals or other organic compounds. The study by Kaczor et al. (2013) on a related triazole derivative explored its interactions with the EGFR kinase domain, demonstrating the potential for these compounds to participate in complex biochemical processes (Kaczor et al., 2013).

Physical Properties Analysis

The physical properties, such as crystalline structure and melting points, are crucial for understanding the stability and suitability of these compounds for various applications. For example, the research by Fernandes et al. (2019) on a related compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole, provided insights into its crystalline structure and physical stability (Fernandes et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and bonding characteristics, are essential for understanding the potential applications of these compounds. The study by Aouad et al. (2018) on the novel crystalline compound 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione explored its chemical properties, including tautomerism and hydrogen bonding (Aouad et al., 2018).

Future Directions

The study of compounds containing 1,2,4-triazole rings is a vibrant area of research due to their wide range of biological activities. Future research could explore the synthesis of novel 1,2,4-triazole derivatives and investigate their potential applications in medicine and other fields .

properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c1-2-11(6-13(3-1)18-8-16-17-9-18)12-4-5-14-15(7-12)20-10-19-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHLWDZKVQXLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole

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